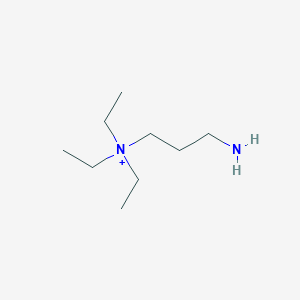
3-Amino-N,N,N-triethylpropan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N,N-triethylpropan-1-aminium is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three ethyl groups and a propyl chain terminated with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-triethylpropan-1-aminium typically involves the alkylation of a tertiary amine with an appropriate alkyl halide. One common method is the reaction of triethylamine with 3-bromopropylamine under basic conditions. The reaction proceeds as follows:
Reactants: Triethylamine and 3-bromopropylamine.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves similar reactants and conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N,N-triethylpropan-1-aminium can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or primary amines.
Substitution: Corresponding substituted ammonium compounds.
Scientific Research Applications
3-Amino-N,N,N-triethylpropan-1-aminium has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of surfactants and detergents, as well as in water treatment processes.
Mechanism of Action
The mechanism of action of 3-Amino-N,N,N-triethylpropan-1-aminium involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged ammonium group can interact with negatively charged sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide: Similar structure but with a bromine atom instead of an amino group.
3-Amino-N,N,N-trimethyl-1-propanaminium: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
3-Amino-N,N,N-triethylpropan-1-aminium is unique due to its specific combination of ethyl groups and an amino-terminated propyl chain. This structure imparts distinct chemical properties, making it suitable for specific applications in catalysis, drug delivery, and industrial processes.
Properties
CAS No. |
109791-35-7 |
|---|---|
Molecular Formula |
C9H23N2+ |
Molecular Weight |
159.29 g/mol |
IUPAC Name |
3-aminopropyl(triethyl)azanium |
InChI |
InChI=1S/C9H23N2/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3/q+1 |
InChI Key |
RCUWCVWIBZTZGB-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















